

Enzyme inhibition assay of 3-aminoisoxazole derivatives compared to standards

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Compound of Interest

Compound Name: 3-Isoxazoline

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Comparative Analysis of 3-Aminoisoxazole Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 3-Aminoisoxazole Derivatives and Standard Inhibitors in Enzyme Inhibition Assays.

This guide provides a detailed comparison of the enzyme inhibitory activity of novel 3-aminoisoxazole derivatives against bacterial Serine Acetyltransferase (SAT), a key enzyme in the L-cysteine biosynthesis pathway. The performance of these derivatives is contrasted with known standard inhibitors, supported by experimental data and detailed protocols to ensure reproducibility.

Introduction to Serine Acetyltransferase Inhibition

Serine acetyltransferase (SAT) catalyzes the conversion of L-serine and acetyl-CoA to O-acetyl-L-serine, the rate-limiting step in L-cysteine biosynthesis in bacteria and plants.^{[1][2]} As this pathway is absent in mammals, SAT represents a promising target for the development of novel antibacterial agents.^[1] The discovery of potent and selective SAT inhibitors could lead to new therapeutic strategies to combat bacterial infections. This guide focuses on a series of substituted (2-aminoxazol-4-yl)isoxazole-3-carboxylic acids that have been identified as inhibitors of *Salmonella typhimurium* Serine Acetyltransferase (StSAT).^[1]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various 3-aminoisoxazole derivatives and standard inhibitors against Serine Acetyltransferase was evaluated, with the half-maximal inhibitory concentration (IC₅₀) serving as the primary metric for comparison.

Compound	Target Enzyme	IC50 (μM)	Reference Compound(s)	IC50 (μM)
3-Aminoisoxazole Derivatives				
(2-((3,5-dimethylphenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid	S. typhimurium SAT	11.0	Glycine	13,000 (Ki)
(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid	S. typhimurium SAT	21.0		
(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid	S. typhimurium SAT	2.6		
Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate	S. typhimurium SAT	18.0		
5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxamide	S. typhimurium SAT	9.0		

Hit Compound 5 (structure not fully specified in abstract)	S. typhimurium SAT	110.0
Compound 7 (structure not fully specified in abstract)	S. typhimurium SAT	>2000
Isoxazole-Oxazole Hybrid 20a	Serine O-acetyltransferase	1.0
Isoxazole-Oxazole Hybrid 20b	Serine O-acetyltransferase	12.02
Isoxazole-Oxazole Hybrid 20c	Serine O-acetyltransferase	3.95
Standard Inhibitors		
L-Cysteine	H. influenzae SAT	Feedback Inhibitor

Note: The IC₅₀ values for the 3-aminoisoxazole derivatives are from a study on Salmonella typhimurium SAT.[1] The K_i value for glycine is also reported from studies on SAT.[3] L-cysteine is a known feedback inhibitor of SAT.[4] The isoxazole-oxazole hybrids were also identified as serine O-acetyltransferase inhibitors.[5]

Experimental Protocols

A generalized experimental protocol for determining the in vitro inhibitory activity of compounds against Serine Acetyltransferase is outlined below. This protocol is based on established methods for enzyme inhibition assays.[3][6]

Materials and Reagents:

- Purified Serine Acetyltransferase (SAT) enzyme
- L-serine (substrate)
- Acetyl-Coenzyme A (Ac-CoA) (substrate)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Test compounds (3-aminoisoxazole derivatives) and standard inhibitors dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure:

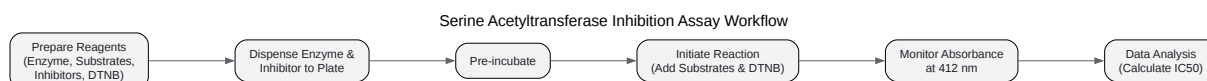
- **Prepare Solutions:** Prepare stock solutions of the SAT enzyme, substrates, DTNB, and test compounds in the assay buffer. Create serial dilutions of the inhibitor to be tested.
- **Enzyme and Inhibitor Pre-incubation:** Add a defined amount of the SAT enzyme to each well of a 96-well microplate. Subsequently, add varying concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
- **Initiate the Reaction:** Start the enzymatic reaction by adding a mixture of L-serine, Ac-CoA, and DTNB to each well. The final concentrations of substrates should be at or near their Michaelis constant (K_m) values to ensure sensitivity to different inhibition types.
- **Monitor the Reaction:** The reaction progress is monitored by measuring the increase in absorbance at 412 nm. This absorbance change is due to the reaction of the free thiol group of Coenzyme A (a product of the SAT reaction) with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a colored product.^{[3][7]}

- **Data Analysis:** Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Serine Acetyltransferase inhibition assay described above.

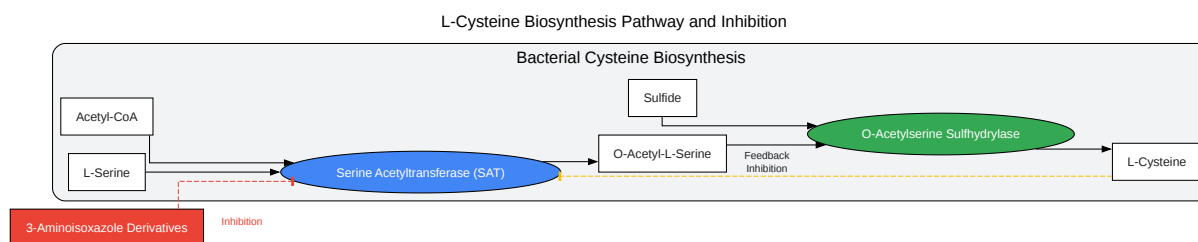


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Caption: General workflow for the in vitro enzyme inhibition assay of Serine Acetyltransferase.

Signaling Pathway

The diagram below illustrates the L-cysteine biosynthesis pathway, highlighting the role of Serine Acetyltransferase and the point of inhibition by the 3-aminoisoxazole derivatives.



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Caption: Inhibition of Serine Acetyltransferase by 3-aminoisoxazole derivatives in the L-cysteine pathway.

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